N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine
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Overview
Description
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine is a derivative of maytansine, a potent cytotoxic agent. This compound is primarily used as the cytotoxic component in antibody-drug conjugates, which are designed to target and kill cancer cells while minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine involves multiple steps, starting from maytansine. The key steps include deacetylation and subsequent conjugation with a thioether linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while reduction could produce a more stable derivative .
Scientific Research Applications
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study its properties and reactions.
Biology: Employed in cell biology research to investigate its cytotoxic effects on various cell lines.
Medicine: Integral component of antibody-drug conjugates used in targeted cancer therapies.
Industry: Utilized in the pharmaceutical industry for the development of new cancer treatments.
Mechanism of Action
The mechanism of action of N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine involves binding to tubulin, a protein essential for cell division. By inhibiting tubulin polymerization, the compound disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . This targeted action minimizes damage to healthy cells, making it an effective component in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N2’-Deacetyl-N2’-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine is unique due to its specific thioether linker, which enhances its stability and efficacy in antibody-drug conjugates. This modification allows for more precise targeting of cancer cells, reducing the likelihood of off-target effects and improving therapeutic outcomes .
Properties
Molecular Formula |
C41H55ClN4O12S |
---|---|
Molecular Weight |
863.4 g/mol |
IUPAC Name |
[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C41H55ClN4O12S/c1-10-46-34(49)19-29(37(46)50)59-15-14-32(47)44(6)24(4)38(51)57-31-20-33(48)45(7)26-17-25(18-27(54-8)35(26)42)16-22(2)12-11-13-30(55-9)41(53)21-28(56-39(52)43-41)23(3)36-40(31,5)58-36/h11-13,17-18,23-24,28-31,36,53H,10,14-16,19-21H2,1-9H3,(H,43,52)/b13-11+,22-12+/t23-,24+,28+,29?,30-,31+,36-,40+,41+/m1/s1 |
InChI Key |
YTBXYRVRAOJNNM-ZCYGFPCKSA-N |
Isomeric SMILES |
CCN1C(=O)CC(C1=O)SCCC(=O)N(C)[C@@H](C)C(=O)O[C@H]2CC(=O)N(C3=C(C(=CC(=C3)C/C(=C/C=C/[C@H]([C@]4(C[C@@H]([C@H]([C@@H]5[C@]2(O5)C)C)OC(=O)N4)O)OC)/C)OC)Cl)C |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCCC(=O)N(C)C(C)C(=O)OC2CC(=O)N(C3=C(C(=CC(=C3)CC(=CC=CC(C4(CC(C(C5C2(O5)C)C)OC(=O)N4)O)OC)C)OC)Cl)C |
Origin of Product |
United States |
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